Chemical structure and molecular weight of 3-(2,6-Dimethoxyphenyl)azetidine HCl
Chemical structure and molecular weight of 3-(2,6-Dimethoxyphenyl)azetidine HCl
Classification: Heterocyclic Building Block / Pharmacophore Scaffold Version: 2.0 (Scientific Reference)
Executive Summary & Chemical Identity
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a high-value intermediate for Central Nervous System (CNS) drug discovery. It functions as a conformationally restricted, lower-lipophilicity bioisostere of 4-phenylpiperidine.
The 2,6-dimethoxy substitution pattern on the phenyl ring serves two critical design functions:
-
Metabolic Blocking: It sterically protects the metabolically vulnerable ortho positions and electronically deactivates the ring toward cytochrome P450 oxidation.
-
Conformational Locking: The steric bulk forces a perpendicular torsion angle between the azetidine and phenyl rings, minimizing planar flattening and improving selectivity for specific GPCR pockets (e.g., Dopamine D2/D3 or Serotonin 5-HT receptors).
Physicochemical Profile [1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description |
| IUPAC Name | 3-(2,6-dimethoxyphenyl)azetidine hydrochloride |
| Common Name | 3-(2,6-Dimethoxyphenyl)azetidine HCl |
| CAS Number (Free Base) | Not widely listed; Analogous isomer 1107627-18-8 (3,4-dimethoxy) |
| Molecular Formula (Salt) | |
| Molecular Formula (Base) | |
| Molecular Weight (Salt) | 229.70 g/mol |
| Molecular Weight (Base) | 193.24 g/mol |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calculated) | ~10.5 (Azetidine secondary amine) |
Synthetic Accessibility & Methodology
The synthesis of 3-arylazetidines with sterically crowded 2,6-substitution patterns requires a robust approach. Standard cross-coupling (Suzuki-Miyaura) often fails due to the steric hindrance of the 2,6-dimethoxy groups.
Therefore, the Directed Ortho-Lithiation (DoM) / Ionic Hydrogenation route is the industry-standard protocol for this specific scaffold.
Protocol Logic (Causality)
-
Step 1 (Nucleophilic Addition): We utilize the high electron density of 1,3-dimethoxybenzene to direct lithiation to the 2-position. This 2-lithio species is a potent nucleophile that attacks the ketone of N-Boc-3-azetidinone.
-
Step 2 (Deoxygenation): The resulting tertiary alcohol is benzylic and electron-rich. Direct hydrogenolysis is difficult due to sterics. Instead, Ionic Hydrogenation (Silane + Acid) is used. The acid generates a resonance-stabilized carbocation (stabilized by the methoxy groups), which is then intercepted by the hydride from the silane.
-
Step 3 (Salt Formation): Removal of the Boc group and immediate salt formation prevents amine oxidation and ensures shelf stability.
Step-by-Step Methodology
-
Lithiation & Addition:
-
Dissolve 1,3-dimethoxybenzene (1.0 eq) in dry THF under Argon at -78°C.
-
Add n-Butyllithium (1.1 eq) dropwise. Stir for 1 hour to generate 2-lithio-1,3-dimethoxybenzene.
-
Add N-Boc-3-azetidinone (1.0 eq) dissolved in THF. Warm to RT overnight.
-
Result: tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate.
-
-
Ionic Hydrogenation (Deoxygenation):
-
Dissolve the intermediate in DCM at 0°C.
-
Add Triethylsilane (
, 3.0 eq) followed by Trifluoroacetic acid (TFA, 10 eq). -
Note: The TFA serves dual purposes: it catalyzes the deoxygenation and removes the Boc group simultaneously.
-
Stir vigorously for 4 hours.
-
Purification: Basify with NaOH, extract with DCM, and purify via flash chromatography to obtain the free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the free base oil in minimal diethyl ether.
-
Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Filter the resulting white precipitate under nitrogen (hygroscopic).
-
Visual Synthesis Workflow
Figure 1: Directed Ortho-Lithiation and Ionic Hydrogenation pathway for sterically hindered azetidine synthesis.
Structural Biology & Pharmacophore Utility
In drug design, replacing a piperidine ring with an azetidine ring (a "ring contraction" strategy) is a validated method to alter the physicochemical vector of a lead compound.
Comparative Analysis: Azetidine vs. Piperidine
| Feature | Piperidine (6-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Lipophilicity (LogP) | Higher | Lower (-1.0 unit approx) | Improves aqueous solubility and reduces metabolic clearance. |
| Basicity (pKa) | ~11.0 | ~10.5 | Slightly reduced basicity improves membrane permeability. |
| Vector Geometry | Chair conformation (Flexible) | Puckered "Butterfly" | Rigidifies the exit vector, potentially improving selectivity. |
| Metabolic Liability | High (Oxidation on ring) | Low | The strained ring is less prone to oxidative metabolism. |
The 2,6-Dimethoxy Effect
The specific inclusion of the 2,6-dimethoxy group creates a high energy barrier to rotation around the C3-Phenyl bond. This forces the phenyl ring to sit perpendicular to the azetidine ring. This is often critical for binding to orthosteric sites in GPCRs where "flat" molecules fail to fit.
Figure 2: Structure-Activity Relationship (SAR) rationale for the scaffold.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized 3-(2,6-Dimethoxyphenyl)azetidine HCl, the following analytical signatures must be observed.
-
1H NMR (DMSO-d6, 400 MHz):
-
9.2-9.5 ppm (br s, 2H): Ammonium protons (
). - 7.2 ppm (t, 1H): Phenyl proton (para).
- 6.6 ppm (d, 2H): Phenyl protons (meta).
-
4.0-4.4 ppm (m, 5H): Overlapping signals for Azetidine
and the single at position 3. Note: The CH signal is often shifted upfield relative to the CH2 groups. -
3.8 ppm (s, 6H): Methoxy protons (
).
-
9.2-9.5 ppm (br s, 2H): Ammonium protons (
-
Mass Spectrometry (LC-MS):
-
Target Mass (M+H): 194.12 m/z (Positive Mode).
-
Note: You will observe the free base mass in MS, not the salt mass.
-
References
-
Lowe, J. A., et al. (2012). "Azetidines as Pharmacophores in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.
-
Duncton, M. A. (2011). "Miniperspective: Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 54(21), 7397-7411.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.
-
PubChem Compound Summary. (2024). "Azetidine Derivatives and Physicochemical Properties." National Library of Medicine.
Sources
- 1. Azetidines | Fisher Scientific [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride | 1376321-05-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine | C15H23NO2 | CID 166080753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine - Wikipedia [en.wikipedia.org]
